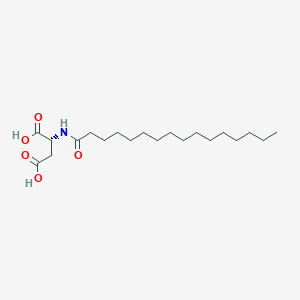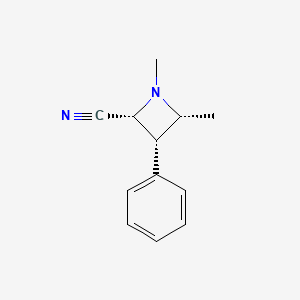
Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a methoxy group and a 1-methyl-1-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 2-methoxy-5-(1-methyl-1-phenylethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-methoxy-5-(1-methyl-1-phenylethyl)benzoic acid.
Reduction: 2-methoxy-5-(1-methyl-1-phenylethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenylethyl groups may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the methoxy and phenylethyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methoxybenzaldehyde: Contains only the methoxy group, lacking the phenylethyl substituent.
5-(1-Methyl-1-phenylethyl)benzaldehyde: Contains only the phenylethyl substituent, lacking the methoxy group.
Uniqueness
Benzaldehyde, 2-methoxy-5-(1-methyl-1-phenylethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and phenylethyl groups enhances its hydrophobicity and ability to interact with various molecular targets .
Properties
CAS No. |
856017-29-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methoxy-5-(2-phenylpropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-17(2,14-7-5-4-6-8-14)15-9-10-16(19-3)13(11-15)12-18/h4-12H,1-3H3 |
InChI Key |
FTEOMHOUIIQYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
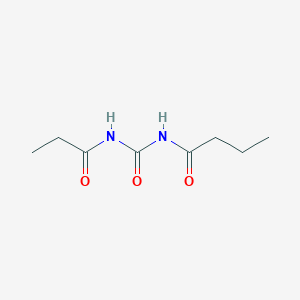
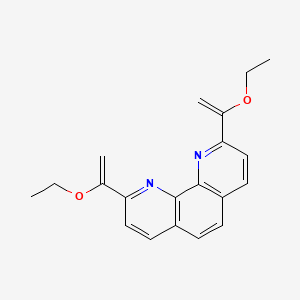

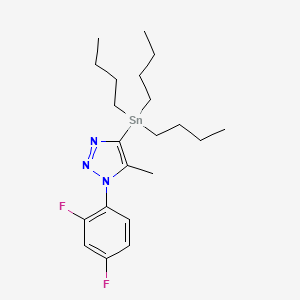
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
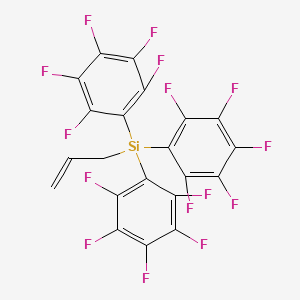
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
